molecular formula C8H6F11IO2 B3043572 4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol CAS No. 886762-19-2

4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol

Cat. No. B3043572
CAS RN: 886762-19-2
M. Wt: 470.02 g/mol
InChI Key: KTYLJFSUYIBRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol” is a chemical substance with the IUPAC name "4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-iodopent-2-en-1-ol" . It is also known by the synonyms CTK8A1085 and AG-A-63919 .


Molecular Structure Analysis

The molecular formula of this compound is C8H4F11IO . It has an average mass of 326.107 Da and a monoisotopic mass of 326.016479 Da .

Scientific Research Applications

  • Chemical Reactions and Intermediates :

    • In a study by Föhlisch, Gehrlach, and Geywitz (1987), 2-Brom-3-pentanone reacted in tetrafluoro-1-propanol to form cycloadducts of oxallyl intermediate, indicating the potential use of similar fluoroalcohols in facilitating [4+3]-Cycloaddition reactions (Föhlisch, Gehrlach, & Geywitz, 1987).
  • Thermal Reactions of Epoxides :

    • Polyfluoro-1,2-epoxy alkanes derived from oligomers of tetrafluoroethene were studied by Coe et al. (1985). Their pyrolysis led to the formation of various perfluorinated compounds, demonstrating the significance of fluorinated alcohols in thermal reactions (Coe, Sellars, Tatlow, Fielding, & Whittaker, 1985).
  • Extraction and Separation of Iron :

    • Gawali and Shinde (1974) utilized 4-methylpentan-2-ol for the quantitative extraction of iron(III), highlighting the potential for using fluorinated alcohols in selective metal extraction processes (Gawali & Shinde, 1974).
  • Free Radical Additions :

    • Fleming, Haszeldine, and Tipping (1973) examined the reactions of heptafluoro-2-iodopropane with various unsaturated compounds. Their findings could provide insight into the behavior of similar fluorinated alcohols in radical addition reactions (Fleming, Haszeldine, & Tipping, 1973).
  • Synthesis of Difluoromethylene-Containing Compounds :

    • Yang et al. (2007) synthesized difluoromethylenated oxadiazole-containing compounds, demonstrating the utility of fluorinated alcohols in the synthesis of complex organic structures (Yang, Wang, Fang, Yang, Wu, & Shen, 2007).
  • Synthesis of Phthalocyanines :

    • Kamiloğlu et al. (2018) synthesized novel phthalocyanines using a compound structurally related to fluorinated alcohols, indicating potential applications in electrochemical technologies (Kamiloğlu, Akyüz, Koca, & Acar, 2018).
  • Vapor-Phase Dehydration :

    • Sato et al. (2008) investigated the dehydration of 1,5-pentanediol over catalysts, leading to compounds like 4-penten-1-ol. This study suggests possible applications of fluorinated alcohols in catalysis and vapor-phase reactions (Sato, Takahashi, Yamamoto, Kaneko, & Inoue, 2008).
  • Synthesis of Bifunctional Reagents :

    • Volkonskii, Kagramanova, and Mysov (2010) synthesized 3,3,4,4-tetrafluoro-4-iodobutylamine, a reagent potentially analogous in reactivity to the fluorinated alcohol , demonstrating its utility in ionic and radical reactions (Volkonskii, Kagramanova, & Mysov, 2010).
  • Synthesis of Tetrafluoroethylenated Compounds :

    • Hagiwara and Fuchikami (1997) explored the reaction of 1,2-bis(dimethylphenylsilyl)tetrafluoroethane with benzaldehyde, highlighting potential applications in the synthesis of fluorinated compounds (Hagiwara & Fuchikami, 1997).
  • Carbohydrate Model Reactions :

    • Edward, Morand, and Puskas (1961) studied 4-oxa-5α-cholestan-3α-ol as a carbohydrate model, indicating the relevance of fluorinated alcohols in modeling and studying carbohydrate chemistry (Edward, Morand, & Puskas, 1961).

properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-iodopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F11IO2/c9-4(6(12,13)14,1-3(20)2-21)22-8(18,19)5(10,11)7(15,16)17/h3,21H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYLJFSUYIBRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol
Reactant of Route 2
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol
Reactant of Route 3
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol
Reactant of Route 4
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol
Reactant of Route 5
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol
Reactant of Route 6
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.